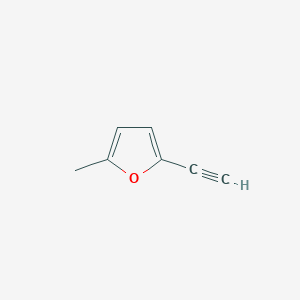

2-Ethynyl-5-methylfuran

Description

2-Ethynyl-5-methylfuran is a furan derivative with a methyl group at the 5-position and an ethynyl (C≡CH) group at the 2-position of the aromatic ring. The ethynyl moiety enables participation in bio-orthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in chemical biology and materials science . Its molecular formula is inferred as C₇H₆O, with a molecular weight of 106.12 g/mol.

Properties

CAS No. |

67237-54-1 |

|---|---|

Molecular Formula |

C7H6O |

Molecular Weight |

106.12 g/mol |

IUPAC Name |

2-ethynyl-5-methylfuran |

InChI |

InChI=1S/C7H6O/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3 |

InChI Key |

XLRATKAEINFNOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Acetyl-5-Methylfuran (CAS 1193-79-9)

- Molecular Formula : C₇H₈O₂

- Molecular Weight : 124.14 g/mol

- Physical Properties: Purity: >98% Refractive Index: 1.511–1.517 (n²⁰D) Density: 1.064–1.070 g/cm³ (d²⁰/²⁰) Solubility: Miscible in ethanol .

- Chemical Reactivity: The acetyl group facilitates nucleophilic additions (e.g., with Grignard reagents) and keto-enol tautomerism. Used in flavoring agents due to its nutty, caramel-like aroma and applications in food chemistry .

- Analytical Data: Gas chromatography retention indices (Kovats’ RI): 1037 (non-polar column) .

2-Ethyl-5-Methylfuran

- Molecular Formula : C₇H₁₀O

- Molecular Weight : 110.16 g/mol (estimated)

- Physical Properties: Limited data available; structurally similar tetrahydrofuran derivatives (e.g., 2-ethyl-5-methyltetrahydrofuran, CAS 931-39-5) exhibit higher stability but reduced aromaticity .

- Chemical Reactivity: The ethyl group is electron-donating, enhancing furan ring stability but reducing electrophilic substitution rates. Potential use in fragrances or solvents due to lower reactivity compared to acetyl/ethynyl analogs .

Methyl 5-(Phenylethynyl)Furan-2-Carboxylate

- Molecular Formula : C₁₄H₁₀O₃

- Molecular Weight : 226.23 g/mol

- Key Features :

Comparative Analysis Table

Key Research Findings

Reactivity Differences: The ethynyl group in this compound enables rapid cycloaddition reactions, contrasting with the acetyl group’s preference for keto-enol chemistry . Ethyl-substituted analogs show reduced ring strain and higher thermal stability, as seen in tetrahydrofuran derivatives .

Analytical Performance :

- 2-Acetyl-5-methylfuran’s GC retention indices (RI = 1037) make it a benchmark for polar column analyses, while ethynyl derivatives may require specialized detection methods due to their volatility .

Industrial Relevance :

- Acetyl derivatives dominate food and fragrance industries, whereas ethynyl analogs are niche in biomedical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.